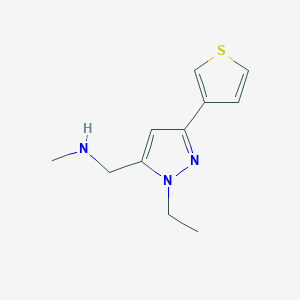

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-3-14-10(7-12-2)6-11(13-14)9-4-5-15-8-9/h4-6,8,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSIPZPPGVKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophene derivatives

are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemical Analysis

Biochemical Properties

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The pyrazole ring can interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes like cyclooxygenase. These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as NF-κB and MAPK, which are crucial for inflammatory responses. Additionally, it has been shown to alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and reducing oxidative damage.

Molecular Mechanism

At the molecular level, 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. The thiophene ring can form π-π interactions with aromatic amino acids in enzyme active sites, leading to enzyme inhibition or activation. The pyrazole ring can chelate metal ions, which are essential cofactors for many enzymes, thereby modulating their activity. These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Biological Activity

The compound 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety, along with a N-methylmethanamine group. This unique combination of functional groups suggests diverse chemical reactivity and potential interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | A five-membered ring known for various biological activities. |

| Ethyl Group | Enhances lipophilicity, potentially improving membrane permeability. |

| Thiophene Moiety | Contributes to electron delocalization, influencing reactivity. |

| N-Methylmethanamine | May enhance binding affinity to specific receptors or enzymes. |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine possess effective antibacterial and antifungal properties. For instance, derivatives with thiophene rings have demonstrated enhanced activity against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies suggest that 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This mechanism could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound class. The unique structure of 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine may allow it to interact with specific cancer cell receptors or pathways, leading to apoptosis (programmed cell death) in malignant cells. In vitro assays have shown promising results against various cancer cell lines, indicating the need for further exploration in vivo .

The biological activity of 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is hypothesized to involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thus inhibiting their function.

- Receptor Modulation : Interacting with cellular receptors to modify signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, particularly in cancer therapy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including those with thiophene substitutions. Results indicated that compounds structurally similar to 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in managing chronic inflammatory conditions .

Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values indicated potent cytotoxicity against specific cancer types, warranting further investigation into its therapeutic applications .

Scientific Research Applications

Chemistry

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis. It can be modified through various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of more complex molecules.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methanol group to aldehyde or acid | Potassium permanganate |

| Reduction | Modifies thiophene or pyrazole rings | Hydrogen gas with palladium |

| Substitution | Electrophilic or nucleophilic substitutions | Bromine or chlorine |

Biology

Bioactive Properties

- Research has indicated that the compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with specific enzymes and receptors within biological systems, suggesting potential therapeutic applications.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug development.

Medicine

Drug Development

- The compound is being explored for its ability to target specific biological pathways involved in diseases. Its unique structure allows it to interact selectively with certain receptors, making it a candidate for developing new pharmaceuticals.

Example Application: Enzyme Inhibition

Research indicates that the compound can inhibit enzymes relevant to cancer progression, providing a promising avenue for therapeutic intervention.

Industry

Organic Semiconductors

- In materials science, the compound is utilized in the development of organic semiconductors due to its electronic properties derived from the thiophene ring. This application is crucial in the advancement of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine and related compounds are summarized below. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Thiophene position: The thiophen-3-yl group in the target compound versus thiophen-2-yl in alters aromatic stacking interactions, impacting receptor binding . Trifluoromethyl substitution (CF₃) in introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .

Physicochemical Properties :

- The target compound (MW 248.34) is heavier than LM6 (MW 155.20) due to the thiophene and ethyl groups, enhancing its lipophilicity and membrane permeability .

- The 5-fluoro-thienyl analog (MW 323.81) has higher molecular weight due to the phenyl group, which may reduce solubility but improve target specificity .

Biological Implications :

- Pyrazole derivatives with thiophene (target compound, ) are hypothesized to interact with enzymes or receptors requiring aromatic π-π interactions, such as kinases or GPCRs.

- Compounds like with CF₃ groups may exhibit enhanced resistance to oxidative metabolism, extending half-life in vivo .

Table 2: Functional Group Impact on Activity

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally follows a sequence of steps that include pyrazole ring formation, selective substitution, and amine functionalization:

Pyrazole Ring Formation: The pyrazole core is typically synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. This step forms the five-membered heterocyclic ring containing two adjacent nitrogen atoms.

Ethylation at N1 Position: The pyrazole nitrogen at position 1 is alkylated using ethylating agents such as ethyl iodide or ethyl bromide under controlled conditions to introduce the ethyl substituent.

Thiophene Substitution at C3: The thiophene ring, specifically the 3-thiophenyl group, is introduced via cross-coupling reactions or nucleophilic substitution using thiophen-3-yl precursors or halides. This step is critical for incorporating the sulfur-containing heteroaromatic moiety.

N-Methylmethanamine Introduction: The methanamine side chain bearing an N-methyl substituent is introduced through reductive amination or nucleophilic substitution. Typically, formaldehyde and methylamine or their equivalents are used with reducing agents such as sodium cyanoborohydride to achieve selective amine formation.

Detailed Synthetic Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole Core Synthesis | Hydrazine hydrate + 1,3-diketone or α,β-unsaturated ketone | Cyclization under reflux in ethanol or acetic acid; yields pyrazole ring with substituents at C3 and C5 |

| 2 | N1-Ethylation | Ethyl iodide or ethyl bromide, base (e.g., K2CO3), solvent (DMF or acetonitrile) | Alkylation at N1 position; temperature controlled to avoid over-alkylation |

| 3 | Thiophene Substitution at C3 | Thiophen-3-yl halide or boronic acid, Pd-catalyzed cross-coupling (Suzuki or Stille) | Palladium catalysts (e.g., Pd(PPh3)4), bases like K3PO4, solvents such as toluene or dioxane; inert atmosphere |

| 4 | N-Methylmethanamine Introduction | Reductive amination with formaldehyde and methylamine, NaBH3CN | Mild acidic conditions, room temperature or slight heating; selective reduction of imine intermediate |

Research Findings and Optimization

Pyrazole Formation: Literature indicates that the pyrazole ring formation via hydrazine and diketones proceeds efficiently with yields ranging from 60-85% depending on substituents and reaction conditions. The choice of solvent and acid catalyst (e.g., HCl or acetic acid) influences the reaction rate and purity.

Ethylation Efficiency: Ethylation at N1 is typically achieved with alkyl halides in polar aprotic solvents. Controlled stoichiometry and temperature are essential to prevent di-alkylation or side reactions.

Thiophene Introduction: The incorporation of the thiophene ring at the 3-position of pyrazole is commonly performed via palladium-catalyzed cross-coupling reactions, which provide high regioselectivity and yields (up to 90%). The use of thiophen-3-ylboronic acid or halides as coupling partners is well documented.

Reductive Amination: The final step of introducing the N-methylmethanamine side chain via reductive amination is favored for its mild conditions and selectivity. Sodium cyanoborohydride is preferred due to its stability and selective reduction of imines over aldehydes or ketones.

Data Table Summarizing Preparation Parameters

| Parameter | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Pyrazole ring cyclization | Hydrazine + diketone, reflux ethanol, catalytic HCl | 70-85 | High purity; reaction time 4-6 h |

| N1-Ethylation | Ethyl iodide, K2CO3, DMF, 60°C | 75-80 | Avoid excess alkylating agent |

| Thiophene substitution | Pd(PPh3)4, K3PO4, toluene, 80°C, inert atmosphere | 80-90 | Requires dry, oxygen-free conditions |

| Reductive amination | Formaldehyde, methylamine, NaBH3CN, pH 5-6, RT | 65-75 | Mild conditions; minimal side products |

Industrial and Practical Considerations

Scalability: The synthetic route is amenable to scale-up with optimization of solvent recycling and catalyst loading to reduce costs and environmental impact.

Purification: Chromatographic techniques such as column chromatography or recrystallization are used to isolate intermediates and final product with high purity.

Safety: Handling of hydrazine and alkyl halides requires appropriate safety measures due to their toxicity and reactivity.

Q & A

Q. Table 2: Stability Assessment Workflow

| Condition | Method | Key Metrics |

|---|---|---|

| High Temperature | TGA | Decomposition onset |

| Acidic/Basic Media | HPLC (0–48 h) | % Recovery |

| Light Exposure | LC-MS | Degradation pathways |

What are the challenges in selectively functionalizing the pyrazole ring without affecting the thiophene moiety?

Advanced Question

Methodological Answer:

- Challenge: Thiophene’s electron-rich structure may compete in electrophilic substitutions .

- Solutions:

- Protecting Groups: Temporarily block thiophene sulfur with BF₃·OEt₂ during pyrazole nitration .

- Regioselective Catalysis: Use Pd-catalyzed C-H activation directed by the N-methylamine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.